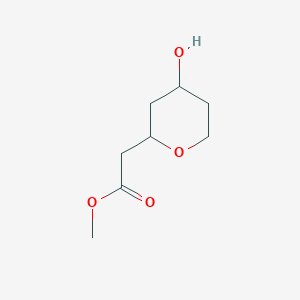

Methyl 2-(4-hydroxyoxan-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-hydroxyoxan-2-yl)acetate, also known as MHOA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MHOA is a derivative of the naturally occurring sugar, xylose, and has been synthesized through various methods. In

Aplicaciones Científicas De Investigación

Oxidative Stress and Lipid Peroxidation

Methyl 2-(4-hydroxyoxan-2-yl)acetate, due to its structural similarity to lipid peroxidation products, may be relevant in studies related to oxidative stress and lipid peroxidation. Lipid peroxidation leads to the formation of reactive aldehydes like 4-Hydroxy-2-nonenal (HNE), which are critical in various physiological and pathological processes. HNE is a product of phospholipid peroxidation and is known for its reactivity and cytotoxicity. It forms through several radical-dependent oxidative routes and can be metabolized in tissues through various pathways. The formation of HNE-adducts to proteins, detected in inflammatory situations such as atherosclerotic lesions, is significant for understanding the interactions with redox-sensitive cell signaling proteins and the modulation of their activities in physiological or disease states (Spickett, 2013).

Enzymatic Hydrolysis in Drug Synthesis

Enzymatic hydrolysis plays a pivotal role in the synthesis of pharmaceutical compounds. For instance, the final production step of a prototype anti-asthma drug involved the enzymatic hydrolysis of the methyl ester. This process utilized a three-phase system incorporating a solid biocatalyst, an organic solvent phase, and an aqueous phase. The optimization of reaction conditions through experimental design techniques highlighted the potential of enzymatic hydrolysis for synthesizing desired pharmaceutical products, showcasing the broader applicability of compounds like this compound in drug synthesis (Bevilaqua et al., 2004).

Natural Product Synthesis and Antimicrobial Activity

Natural product synthesis, especially from fungal sources like Curvularia lunata, leads to compounds with potential antimicrobial activity. Phenylacetic acid derivatives and compounds like 4-epiradicinol have been isolated and studied for their antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. This indicates the role of structurally similar compounds in the development of new antimicrobial agents (Varma et al., 2006).

Food Chemistry and Toxicology

In the field of food chemistry, understanding the formation and effects of reactive compounds like Methylglyoxal (MG) is essential. MG, a highly reactive alpha-oxoaldehyde, modifies proteins to form advanced glycation end products associated with diabetes and neurodegenerative diseases. Studies on MG and its derivatives, including their formation during food processing and their biological effects, are crucial for nutritional science and toxicology (Nemet et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds such as 4-hydroxy-2-quinolones have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

It is likely that the compound interacts with its targets through a mechanism similar to other compounds with a similar structure .

Propiedades

IUPAC Name |

methyl 2-(4-hydroxyoxan-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-8(10)5-7-4-6(9)2-3-12-7/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXXGONPJOBGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(CCO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2941564.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)

![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)

![(4-Hydroxyphenyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2941581.png)

![N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941583.png)